molecular formula C24H26ClFN4O3 B11428059 Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11428059
M. Wt: 472.9 g/mol
InChI Key: GQKKAQHBGSDVTI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of chlorophenyl and fluorophenyl groups, along with the tetrahydropyrimidine core, distinguishes this compound from other similar molecules. This unique structure contributes to its specific pharmacological properties and potential applications in various fields.

Properties

Molecular Formula

C24H26ClFN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26ClFN4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)16-3-5-17(25)6-4-16)15-29-11-13-30(14-12-29)19-9-7-18(26)8-10-19/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32)

InChI Key

GQKKAQHBGSDVTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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